molecular formula C7H2BrClF2O B12099136 2-Bromo-3,6-difluorobenzoyl chloride

2-Bromo-3,6-difluorobenzoyl chloride

Cat. No.: B12099136
M. Wt: 255.44 g/mol
InChI Key: ODQVWLRLCLIJGV-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 g/mol It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

One common method involves the bromination of 3,6-difluorobenzoyl chloride using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-3,6-difluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.

    Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2-bromo-3,6-difluorobenzoyl group into aromatic compounds.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

2-Bromo-3,6-difluorobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acyl derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the nature of the nucleophile and the context of the reaction .

Comparison with Similar Compounds

2-Bromo-3,6-difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

Properties

Molecular Formula

C7H2BrClF2O

Molecular Weight

255.44 g/mol

IUPAC Name

2-bromo-3,6-difluorobenzoyl chloride

InChI

InChI=1S/C7H2BrClF2O/c8-6-4(11)2-1-3(10)5(6)7(9)12/h1-2H

InChI Key

ODQVWLRLCLIJGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)Br)F

Origin of Product

United States

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